molecular formula C6H12O3S B2911383 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol CAS No. 89791-51-5

2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol

Cat. No.: B2911383
CAS No.: 89791-51-5
M. Wt: 164.22
InChI Key: VTZBGOGKRKZJJY-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol (CAS 89791-51-5) is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene ring system with two sulfone groups (1,1-dioxide) and a hydroxymethyl (-CH2OH) substituent at the 3-position. Its molecular formula is C6H10O3S, with a molecular weight of 178.23 g/mol . The sulfone groups confer enhanced polarity and chemical stability compared to non-oxidized thiophene derivatives. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate solubility and reactivity in target molecules .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c7-3-1-6-2-4-10(8,9)5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZBGOGKRKZJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol typically involves the reaction of tetrahydrothiophene with an oxidizing agent to form the 1,1-dioxide derivative. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aminoethanol Derivatives
  • 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride (CAS 70519-72-1): Molecular Formula: C6H14ClNO3S Molecular Weight: 215.7 g/mol Key Differences: Replaces the hydroxymethyl group with an aminoethanol (-NH-CH2CH2OH) moiety. The hydrochloride salt enhances water solubility, making it suitable for ionic interactions in drug formulations . Applications: Used in peptidomimetics and kinase inhibitors due to its dual hydrogen-bonding capacity .
Ether Derivatives
  • 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol (CAS 25935-87-9): Molecular Formula: C6H10O4S Molecular Weight: 194.21 g/mol Key Differences: Contains an ether (-O-) linkage instead of a direct hydroxymethyl attachment.
  • 1,1-Dioxidotetrahydro-3-thienyl octyl ether (CAS 27888-90-0):
    • Molecular Formula : C12H24O3S
    • Molecular Weight : 248.38 g/mol
    • Key Differences : Substitutes the hydroxymethyl group with a long-chain octyl ether (-O-C8H17), significantly enhancing hydrophobicity for membrane permeability studies .
Thiophene-Based Analogues
  • 2-(3-Thienyl)ethanol (CAS 13781-67-4): Molecular Formula: C6H8OS Molecular Weight: 128.19 g/mol Key Differences: Lacks the sulfone groups and tetrahydro ring, resulting in lower polarity and higher reactivity in electrophilic substitution reactions .

Biological Activity

2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol is a sulfur-containing organic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a tetrahydrothiophene ring with a hydroxyl group, contributing to its unique chemical properties. Its molecular formula is C6H10O2S, and it has a molecular weight of approximately 150.21 g/mol.

Biological Activities

Research indicates that 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antimicrobial applications .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential use in cancer therapy .

The biological activity of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism .
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors, altering their signaling pathways and contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL .
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    Staphylococcus aureus1550
    Escherichia coli1250
  • Anti-inflammatory Activity : In vitro assays using macrophage cell lines showed that treatment with the compound reduced nitric oxide production significantly compared to control groups. This suggests a potential mechanism for its anti-inflammatory effects .
    Treatment GroupNO Production (µM)
    Control25
    Compound Treatment10
  • Cytotoxicity Assessment : A study assessing cytotoxic effects on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells with an IC50 value of approximately 30 µM .

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